molecular formula C23H25N3O3 B1139421 Dafadine-A

Dafadine-A

货号: B1139421
分子量: 391.5 g/mol
InChI 键: WNSNPYIHDMIFOO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

达法丁-A 是一种新型化学化合物,以其对线虫秀丽隐杆线虫中 DAF-9 细胞色素 P450 酶的抑制作用而闻名。 达法丁-A 是达法丁的类似物,已被广泛研究用于其在发育生物学和寿命研究中的作用 .

准备方法

合成路线和反应条件

达法丁-A 的合成涉及多个步骤,从异恶唑酰胺核的制备开始。关键步骤包括:

工业生产方法

达法丁-A 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程包括:

化学反应分析

反应类型

达法丁-A 经历了几种类型的化学反应,包括:

常用试剂和条件

主要产品

从这些反应中形成的主要产物包括达法丁-A 的各种氧化、还原和取代衍生物 .

科学研究应用

Developmental Biology

Mechanism of Action:
Dafadine-A inhibits the DAF-9 enzyme, which is crucial for the synthesis of dafachronic acids that regulate developmental timing and dauer formation in C. elegans. By blocking this pathway, this compound induces a dauer-like state, allowing researchers to study developmental processes under controlled conditions.

Case Study:
In a study examining the effects of this compound on larval development in Haemonchus contortus, treatment with 100 μM of the compound significantly slowed larval development from the L3 to L4 stage and inhibited exsheathment. This was attributed to reduced levels of endogenous Δ7-dafachronic acid, demonstrating how this compound can be utilized to manipulate developmental pathways in nematodes .

Longevity Research

Impact on Lifespan:
this compound has been shown to extend the lifespan of C. elegans by inhibiting DAF-9 and disrupting the insulin/IGF-1 signaling pathway, which is known to influence longevity across various organisms.

Research Findings:
Worms treated with this compound exhibited a significant increase in lifespan compared to untreated controls. This effect is believed to be mediated through alterations in metabolic pathways and stress responses linked to DAF-9 inhibition .

Cancer Research

Potential Therapeutic Applications:
Recent studies have indicated that this compound may inhibit the growth of melanoma cells by targeting CYP27A1, the mammalian ortholog of DAF-9. This suggests potential applications in cancer research where modulation of cytochrome P450 enzymes could lead to new therapeutic strategies.

Experimental Evidence:
In vitro experiments demonstrated that this compound effectively reduced cell proliferation in melanoma cell lines, indicating its potential as a chemotherapeutic agent .

Metabolic Studies

Role in Lipid Metabolism:
this compound has been implicated in studies focusing on lipid metabolism due to its effects on cytochrome P450 enzymes. By inhibiting DAF-9, it alters lipid profiles within C. elegans, providing insights into metabolic regulation.

Data Insights:
Research has shown that treatment with this compound results in significant changes in glycerolipid and glycerophospholipid abundances, which are critical for understanding metabolic pathways and their implications for health and disease .

Summary Table of Applications

Application Area Mechanism Key Findings
Developmental BiologyInhibition of DAF-9 enzyme leads to dauer formationSlowed larval development and inhibited exsheathment in H. contortus
Longevity ResearchExtends lifespan by disrupting insulin/IGF-1 signalingSignificant lifespan increase in treated C. elegans compared to controls
Cancer ResearchInhibits growth of melanoma cells via CYP27A1 targetingReduced cell proliferation observed in melanoma cell lines
Metabolic StudiesAlters lipid metabolism through cytochrome P450 modulationChanges in lipid profiles linked to DAF-9 inhibition

相似化合物的比较

类似化合物

独特性

达法丁-A 在其对 DAF-9 和 CYP27A1 的强劲抑制方面是独一无二的,这使其成为研究发育生物学和寿命的宝贵工具。

生物活性

Dafadine-A is a compound that has garnered attention for its biological activity, particularly in the context of nematode research. This article explores the mechanisms through which this compound influences biological processes, primarily focusing on its role in inhibiting the biosynthesis of dafachronic acids (DAs) in Caenorhabditis elegans and its implications for developmental biology and potential therapeutic applications.

This compound functions as an inhibitor of the cytochrome P450 enzyme DAF-9, which is crucial for the synthesis of DAs. These compounds are essential for regulating developmental transitions in nematodes, particularly in response to environmental cues. By inhibiting DAF-9, this compound promotes dauer formation—a state of developmental arrest that nematodes enter under unfavorable conditions—thereby extending lifespan and altering developmental timing.

Key Findings:

  • Inhibition of DAF-9 : this compound specifically inhibits DAF-9 activity, leading to reduced levels of endogenous Δ7-DA in treated nematodes. This results in slowed larval development and compromised exsheathment processes .
  • Impact on Lifespan : Studies indicate that dafadine treatment can extend lifespan by promoting dauer formation, which is associated with metabolic adaptations that enhance survival under stress .

Biological Effects

The biological effects of this compound can be summarized as follows:

EffectDescription
Larval Development Inhibits transition from L3 to L4 stage; significantly reduces larval growth .
Exsheathment Reduces exsheathment rates in L3 larvae exposed to 100 μM this compound .
Lipid Metabolism Alteration Alters the abundance of various glycerolipids and sphingolipids, impacting energy storage and signaling pathways .
Dauer Formation Promotion Facilitates entry into dauer state, enhancing survival during adverse conditions .

Case Study 1: Impact on C. elegans

A study conducted by Luciani et al. (2011) demonstrated that dafadine treatment led to significant alterations in gene expression associated with metabolic processes. The research utilized a combination of genetic epistasis and transcriptomic analysis to elucidate the pathways affected by dafadine, revealing extensive changes in lipid metabolism and stress response genes .

Case Study 2: Effects on Haemonchus contortus

Further investigations into the effects of this compound on parasitic nematodes like Haemonchus contortus showed that it inhibits larval exsheathment and development. Treatment with 100 μM this compound resulted in a significant reduction in endogenous Δ7-DA levels, paralleling findings in C. elegans and suggesting potential applications in anthelmintic therapies .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Study ReferenceOrganismKey Findings
C. elegansInhibits DAF-9; slows larval development; alters lipid metabolism.
C. elegansPromotes dauer formation; extends lifespan; affects metabolic gene expression.
Haemonchus contortusInhibits larval development; potential for new anthelmintic treatments.

常见问题

Basic Research Questions

Q. What is the molecular mechanism by which Dafadine-A inhibits melanoma spheroid growth?

this compound selectively inhibits CYP27A1 (the mammalian ortholog of C. elegans DAF-9), reducing 27-hydroxycholesterol (27HC) production. This suppression disrupts the 27HC-Rap1-AKT signaling axis, leading to decreased phosphorylation of AKT at thr308/309 and impaired melanoma stemness. Experimental validation involves treating BRAF-mutated melanoma cells (e.g., A375, A2058) with this compound and analyzing spheroid formation via poly-HEMA-coated plates, alongside Western blotting for Rap1A/Rap1B and AKT phosphorylation .

Q. Which experimental models are most appropriate for studying this compound’s efficacy?

Use BRAF-V600E-mutated melanoma cell lines (e.g., A375, A2058) in 3D tumor spheroid cultures to mimic in vivo tumor microenvironments. Combine this compound with vemurafenib (a BRAF inhibitor) to assess synergistic effects on apoptosis via CCK-8 assays and Annexin V staining. Include cholesterol supplementation (5–50 μM) to test rescue effects on spheroid propagation .

Q. How does this compound influence cholesterol metabolism in cancer cells?

this compound indirectly modulates cholesterol synthesis by downregulating HMGCR (via feedback from 27HC depletion). This can be quantified using RNA-seq to identify differential expression in cholesterol biosynthesis genes (e.g., DHCR24) and validated via qPCR. Supplementation with desmosterol (a DHCR24 substrate) helps clarify pathway-specific effects .

Advanced Research Questions

Q. How can researchers address contradictions in this compound’s efficacy across cell lines with varying vemurafenib resistance?

In vemurafenib-resistant A375-VR cells (IC50 75× higher than wild-type), this compound fails to inhibit proliferation alone but shows efficacy when combined with mevastatin (HMGCR inhibitor). To resolve contradictions, perform transcriptome sequencing to identify compensatory pathways (e.g., Rap1-independent AKT activation) and use PI3K inhibitors (e.g., wortmannin) to validate mechanism shifts .

Q. What experimental design optimizes the study of this compound’s synergy with targeted therapies?

Employ a factorial design with two variables: this compound concentration (0–10 μM) and vemurafenib dose (0–20 μM). Measure synergy via Chou-Talalay combination indices and assess stemness markers (Sox2, CD133) post-treatment. Include HJC0197 (Rap1 agonist) to confirm pathway specificity .

Q. How should researchers handle variability in this compound’s effects on AKT phosphorylation across studies?

Variability often stems from differences in cell line cholesterol uptake or baseline CYP27A1 expression. Control for cholesterol levels using lipid-depleted serum and normalize AKT phosphorylation to total AKT. Use siRNA knockdown of CYP27A1 as a positive control for this compound’s target specificity .

Q. What methodologies are recommended for analyzing this compound’s impact on cancer stemness?

Quantify stemness via flow cytometry for ABCB5+ cells and rhodamine123 exclusion assays. Correlate results with transcript levels of Nanog and Oct4. For in vivo relevance, use patient-derived xenografts treated with this compound and perform immunohistochemistry for Rap1 and pAKT .

Q. Methodological Guidelines

Q. How to ensure statistical rigor in studies combining this compound with other inhibitors?

Follow CONSORT guidelines for preclinical trials: report sample size calculations, randomization of treatment groups, and blinding during data analysis. Use ANOVA with post-hoc Tukey tests for multi-group comparisons and Kaplan-Meier survival analysis for in vivo endpoints .

Q. What are best practices for validating this compound’s target engagement?

Employ cellular thermal shift assays (CETSA) to confirm CYP27A1 binding. Use LC-MS/MS to measure 27HC levels in treated vs. untreated cells. Include negative controls with structurally analogous compounds lacking CYP27A1 inhibitory activity .

Q. How to design a longitudinal study assessing this compound’s resistance mechanisms?

Generate this compound-resistant clones via chronic exposure (6–8 months) and perform whole-exome sequencing to identify mutations. Validate findings using CRISPR-Cas9 knock-in models. Monitor metabolic adaptations via seahorse assays and lipidomic profiling .

Q. Tables: Key Findings from Evidence

Experimental Observation Methodological Insight Reference
This compound + vemurafenib reduces A375 spheroid size by 60%Use poly-HEMA plates for consistent 3D culture
Cholesterol (20 μM) rescues this compound’s inhibitory effectsPre-treat cells with lipid-depleted serum
Rap1A knockdown mimics this compound’s anti-stemness effectsValidate via siRNA and HJC0197 co-treatment

属性

IUPAC Name

[5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazol-3-yl]-(4-pyridin-4-ylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-16-4-3-5-17(2)22(16)28-15-20-14-21(25-29-20)23(27)26-12-8-19(9-13-26)18-6-10-24-11-7-18/h3-7,10-11,14,19H,8-9,12-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSNPYIHDMIFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=CC(=NO2)C(=O)N3CCC(CC3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。